3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
A study highlighted the synthesis of novel derivatives related to the compound , focusing on their antioxidant and anticancer activities. These compounds, which bear semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, and other moieties, showed significant antioxidant activity. Notably, some derivatives exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid. Furthermore, their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with certain compounds demonstrating more cytotoxicity against the U-87 cell line, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Antimicrobial Evaluation
Another study synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were screened for antimicrobial activity, showcasing the chemical versatility and potential application of these derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis and Antiproliferative Activity
Research into the synthesis and antiproliferative activity of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles revealed the potential of these compounds in cancer therapy. Specifically, one of the synthesized compounds demonstrated promising antiproliferative activity, underscoring the therapeutic potential of such derivatives (Narayana et al., 2010).
Antimicrobial Activity of Schiff Base Ligands
A study on the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands revealed their moderate activity against tested species of bacteria and fungi. This indicates the potential application of such compounds in addressing microbial infections (Vinusha et al., 2015).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole moiety, which is a type of azole. Azoles are known to target the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of action
As an azole, this compound likely interacts with its target by forming hydrogen bonds and dipole interactions .
Biochemical pathways
The inhibition of cytochrome P-450-dependent 14α-demethylation of lanosterol by azoles leads to a decrease in ergosterol, a component of fungal cell membranes. This can disrupt the function of the cell membrane and lead to cell death .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of action
The result of the compound’s action would likely be cell death, due to the disruption of the cell membrane caused by the decrease in ergosterol .
Future Directions
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-3-8-18(9-4-16)22-25-23-27(26-22)19(15-30-23)13-14-24-21(28)12-7-17-5-10-20(29-2)11-6-17/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWPETRFCSOIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.